1-(Methylamino)anthraquinone
Overview
Description
1-(Methylamino)anthraquinone is an organic compound with the molecular formula C₁₅H₁₁NO₂. It is a derivative of anthraquinone and is known for its vibrant red color. This compound is commonly used as a dye, particularly in older red and violet-red colored smoke formulations. It is also referred to as Disperse Red 9 or Solvent Red 111 .
Mechanism of Action
Target of Action
1-(Methylamino)anthraquinone, also known as Disperse Red 9, is a derivative of anthraquinone Anthraquinones and their derivatives are known to interact with various biological substrates, including dna .
Mode of Action
It’s known that upon photoexcitation, anthraquinones can react with dna through two separate oxidative pathways: hydrogen atom abstraction from the deoxyribose component of the nucleic acid backbone and electron transfer from a nearby base .
Biochemical Pathways
Anthraquinones are known to be involved in various photochemical processes .
Pharmacokinetics
The compound’s molecular weight of 2372533 suggests that it may have suitable properties for absorption and distribution in the body.
Result of Action
Anthraquinones and their derivatives are known to have various biological activities, including antimicrobial, antiviral, and antitumor effects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound is used in colored smoke and smoke grenades, where its properties can be enhanced by coating the dye particles with inert materials . Additionally, safety data suggests that the compound should be handled with care to avoid dust formation .
Biochemical Analysis
Biochemical Properties
1-(Methylamino)anthraquinone is a potent secondary metabolite distributed among plants with a multitude of bioactivities and therapeutic applications . It can be dissolved in acetone, ethanol, ethylene glycol ether, and linseed oil . It is slightly soluble in benzene and carbon tetrachloride, but insoluble in water .
Cellular Effects
It is known to cause skin irritation upon contact .
Temporal Effects in Laboratory Settings
It is known that an exothermic decomposition starts at 337°C .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Methylamino)anthraquinone can be synthesized through the ammonolysis of 1-nitroanthraquinone. This process involves treating 1-nitroanthraquinone with aqueous ammonia in a batch reactor, followed by several hours of stirring at temperatures ranging from 130°C to 150°C . Another method involves a one-pot three-component condensation reaction of 1- and 2-amino anthraquinones, tri-ethyl orthoformate, and CH-acid compounds without using any solvent or catalyst at mild temperatures (50°C) .
Industrial Production Methods: Industrial production of this compound typically employs continuous-flow methods to ensure safety and efficiency. The ammonolysis reaction is optimized using response surface methodology, achieving yields of approximately 88% at 213°C with a residence time of 4.3 minutes .
Chemical Reactions Analysis
Types of Reactions: 1-(Methylamino)anthraquinone undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the amino group, leading to the formation of various substituted anthraquinone derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and acylating agents
Major Products:
Oxidation: Formation of quinones and other oxidized derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted anthraquinone derivatives
Scientific Research Applications
1-(Methylamino)anthraquinone has a wide range of scientific research applications:
Chemistry: Used as a dye in various chemical processes and as a photoinitiator in polymerization reactions.
Biology: Investigated for its potential antibacterial properties and its ability to inhibit biofilm formation.
Medicine: Explored for its potential use in drug formulations and as a diagnostic tool.
Comparison with Similar Compounds
1-(Methylamino)anthraquinone is unique due to its specific substitution pattern and its vibrant red color. Similar compounds include:
1-Aminoanthraquinone: Used in the preparation of diverse anthraquinone dyes.
1,4-Diaminoanthraquinone: Known for its use in dye formulations.
1,5-Diaminoanthraquinone: Utilized in various industrial applications.
1-Hydroxy-4-methylamino-anthraquinone: Another dye with similar applications.
These compounds share similar chemical structures but differ in their specific functional groups and applications, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
1-(methylamino)anthracene-9,10-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c1-16-12-8-4-7-11-13(12)15(18)10-6-3-2-5-9(10)14(11)17/h2-8,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SVTDYSXXLJYUTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC2=C1C(=O)C3=CC=CC=C3C2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2052570 | |
Record name | 1-(Methylamino)anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid; [Sigma-Aldrich MSDS] | |
Record name | 1-(Methylamino)anthraquinone | |
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CAS No. |
82-38-2 | |
Record name | Solvent Red 111 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=82-38-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | C.I. Solvent Red 111 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000082382 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Disperse red 9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3721 | |
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Record name | 9,10-Anthracenedione, 1-(methylamino)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-(Methylamino)anthraquinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2052570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(methylamino)anthraquinone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.289 | |
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Record name | DISPERSE RED 9 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O1807MLL1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is 1-(methylamino)anthraquinone primarily used for, and how does its structure influence this application?
A1: this compound, also known as Disperse Red 9, is primarily utilized as a dye in various applications. [, , ] Its anthraquinone core structure, characterized by two benzene rings connected by two carbonyl groups, provides the chromophoric properties responsible for its color. The specific position of the methylamino group on the anthraquinone framework dictates the exact shade of red exhibited by the dye. []
Q2: The provided research mentions the use of this compound in colored smoke formulations. Can you elaborate on the role it plays and any potential concerns associated with its use?
A2: this compound serves as the red dye in colored smoke pyrotechnic compositions. [, ] While it effectively imparts the desired color to the smoke, concerns exist regarding the potential toxicity of its combustion byproducts. Research has identified polynuclear aromatic hydrocarbons (PAHs) and polynuclear organic materials (POMs) as byproducts, raising concerns about their impact on human health and the environment. [] Further investigation into safer alternatives and mitigation strategies is crucial. []
Q3: How soluble is this compound in supercritical carbon dioxide, and why is this property important?
A3: The solubility of this compound in supercritical carbon dioxide (SC CO2) has been a subject of significant research. Studies indicate a relatively low solubility, increasing with pressure and temperature. [, ] This property is crucial in the context of supercritical fluid dyeing, a more environmentally friendly alternative to traditional dyeing processes. Understanding and potentially enhancing the solubility of this compound in SC CO2 is crucial for developing efficient and sustainable dyeing techniques. [, ]
Q4: How does the structure of this compound compare to similar anthraquinone dyes, and how do these structural variations affect their properties?
A4: this compound shares its core anthraquinone structure with several other dyes, such as 1,4-diaminoanthraquinone and 1,4-bis(methylamino)anthraquinone. [, ] Variations in the number and position of substituents like amino and methylamino groups significantly influence their color, solubility, and other physicochemical properties. [, , ] Understanding these structure-property relationships is crucial for designing dyes with tailored characteristics for specific applications.
Q5: What analytical techniques are commonly employed to characterize and quantify this compound?
A5: Various analytical methods are employed to characterize and quantify this compound, including:
- High-Performance Liquid Chromatography (HPLC): This technique is widely used for separation and quantification, particularly in complex mixtures like smoke formulations. [, ]
- Gas Chromatography-Mass Spectrometry (GC-MS): This method is particularly useful for identifying and characterizing this compound and its potential degradation or reaction products. [, ]
- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information, helping distinguish between isomers and analyze the electronic environment of the molecule. [, ]
- Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is primarily used for studying the light absorption properties of this compound and its derivatives, which is directly related to their color. []
Q6: Have there been computational studies on this compound, and if so, what insights have they provided?
A6: Yes, computational chemistry has been employed to investigate this compound. Density Functional Theory (DFT) calculations have been used to study its electronic structure and spectroscopic properties. [] These calculations help interpret experimental data and provide insights into the molecule's behavior in various chemical environments. Additionally, computational modeling can be utilized for predicting properties like solubility, which is valuable for optimizing its use in applications like supercritical fluid dyeing.
Q7: What are the known toxicological effects of this compound?
A7: While this compound itself might have limited toxicity, its combustion products, as identified in colored smoke analysis, raise significant concerns. [] The presence of PAHs and POMs in the smoke suggests potential carcinogenicity and other health risks. [] Further research is needed to fully elucidate the toxicological profile of this compound and its byproducts, and to develop strategies for minimizing potential hazards.
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